molecular formula C9H12N2O B177072 6-Methoxy-1,2,3,4-tetrahydroquinoxaline CAS No. 13311-79-0

6-Methoxy-1,2,3,4-tetrahydroquinoxaline

Cat. No. B177072
CAS RN: 13311-79-0
M. Wt: 164.2 g/mol
InChI Key: SXRFQDARJDXESM-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroquinoxaline is used as chemical reagents, organic intermediates, fine chemicals, and for pharmaceutical research and development . It is also a part of the novel class of antitumor agents targeting the colchicine site on tubulin .


Synthesis Analysis

A series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives were synthesized and evaluated for their biological activities . Structural optimizations of the prior lead 1a led to the discovery of a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as a novel class of tubulin polymerization inhibitors targeted at the colchicine binding site .


Molecular Structure Analysis

The molecular formula of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline is C9H12N2O . The InChI code is 1S/C9H12N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3 . The Canonical SMILES is COC1=CC2=C(C=C1)NCCN2 .


Physical And Chemical Properties Analysis

The molecular weight of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline is 164.20 g/mol . The XLogP3-AA is 1.6 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 1 . The topological polar surface area is 33.3 Ų . The heavy atom count is 12 .

Scientific Research Applications

Tautomerism and Synthesis of Novel Compounds

6-Methoxy-1,2,3,4-tetrahydroquinoxaline has been utilized in the synthesis of novel compounds, demonstrating notable tautomerism. The synthesis process involves reactions with hydrazine hydrate, resulting in the formation of compounds that exhibit tautomerism between enamine, methylene imine, and enaminol forms. This indicates the compound's utility in creating novel chemical entities with variable structural configurations, contributing to chemical research and drug design (Kim, Choi, & Lim, 2003).

Photophysical Properties and Antimicrobial Activity

The compound has been used to synthesize novel styryl colorants which exhibit photophysical properties and fluorescence. These colorants showed antimicrobial activity against various organisms, indicating potential applications in biomedical fields. The study of their photophysical properties and antimicrobial activity contributes to the understanding of the compound's utility in developing new materials with biological applications (Jarag et al., 2012).

Tubulin-Polymerization Inhibition

6-Methoxy-1,2,3,4-tetrahydroquinoxaline derivatives have been studied for their role in inhibiting tubulin polymerization, a crucial process in cell division. These derivatives showed significant cytotoxicity and tubulin assembly inhibition, indicating potential therapeutic applications in cancer treatment. The compound's interaction with tubulin and its impact on cell division provides valuable insights into its potential as a cancer therapeutic agent (Wang et al., 2014).

Antioxidant Activity

Derivatives of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline have been evaluated for their antioxidant activities. The study of these derivatives in different systems contributes to the understanding of their chemical behavior and potential applications in protecting against oxidative stress (Nishiyama et al., 2002).

Novel Fluorophore Characterization

6-Methoxy-1,2,3,4-tetrahydroquinoxaline has been used in the development of a novel fluorophore, exhibiting strong fluorescence and stability across a wide pH range. This characteristic makes it valuable for biomedical analysis, offering potential applications in fluorescence-based assays and diagnostics (Hirano et al., 2004).

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRFQDARJDXESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502202
Record name 6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydroquinoxaline

CAS RN

13311-79-0
Record name 1,2,3,4-Tetrahydro-6-methoxyquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13311-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
25
Citations
V Satam, R Rajule, S Bendre… - Journal of …, 2009 - Wiley Online Library
The novel 1,4‐diethyl‐1,2,3,4‐tetrahydro‐7‐methoxyquinoxalin‐6‐carboxaldehyde was synthesized, characterized, and condensed with suitably substituted active methylene …
Number of citations: 17 onlinelibrary.wiley.com
AR Jagtap, VS Satam, RN Rajule, VR Kanetkar - Dyes and Pigments, 2009 - Elsevier
1,4-Diethyl-1,2,3,4-tetrahydro-7-hydroxyquinoxalin-6-carboxaldehyde was synthesized and condensed with substituted active methylene compounds to obtain a series of novel …
Number of citations: 106 www.sciencedirect.com
A Jagtap - researchgate.net
The novel 1, 4-diethyl-1, 2, 3, 4-tetrahydro-7-hydroxyquinoxalin-6-carboxaldehyde was synthesized, characterized and condensed with ethyl acetoacetate to obtain novel coumarin …
Number of citations: 2 www.researchgate.net
Z Tian, B Tian, J Zhang - Dyes and Pigments, 2013 - Elsevier
Two new rhodamine dyes (Rh QH, Rh Q-Me) containing 1, 4-diethyl-1, 2, 3, 4-tetrahydroquinoxaline as an effective electron donor are designed and synthesized. The structures of the …
Number of citations: 48 www.sciencedirect.com
RC De Selms, RJ Greaves… - Journal of Heterocyclic …, 1974 - Wiley Online Library
Current interest in the preparations of substituted 1, 2, 3, 4-tetrahydroquinoxalincs (1)(1), prompts us to report our results in this area. In general, quinoxalines can be rcduccd by catalytic …
Number of citations: 13 onlinelibrary.wiley.com
H Dong, L Lu, X Song, Y Li, J Zhou, Y Xu, Y Zhang… - RSC …, 2023 - pubs.rsc.org
Colchicine binding site inhibitors (CBSIs) are potential microtubule targeting agents (MTAs), which can overcome multidrug resistance, improve aqueous solubility and reduce toxicity …
Number of citations: 4 pubs.rsc.org
T Liang, X Zhou, L Lu, H Dong, Y Zhang, Y Xu, J Qi… - Bioorganic …, 2021 - Elsevier
Colchicine binding site inhibitors (CBSIs) hold great potential for the treatment of various tumors and they can overcome multidrug resistance which the existing tubulin inhibitors such …
Number of citations: 3 www.sciencedirect.com
J Gong, C Liu, X Jiao, S He, L Zhao, X Zeng - RSC advances, 2020 - pubs.rsc.org
In this paper, we report a novel near-infrared (NIR) mitochondrion-targeted fluorescent probe, RQS, with an improved Stokes shift (96 nm) for the specific detection of mitochondrial …
Number of citations: 6 pubs.rsc.org
J Gong, C Liu, X Jiao, S He, L Zhao, X Zeng - RSC advances, 2020 - pubs.rsc.org
Rhodamine dyes were widely developed for designing probes due to their excellent photophysical properties and biocompatibility. However, traditional rhodamine dyes still bear major …
Number of citations: 10 pubs.rsc.org
T Sakata, D Tanaka, M Takahashi… - 関西大学工学研究 …, 2005 - kansai-u.repo.nii.ac.jp
Number of citations: 1 kansai-u.repo.nii.ac.jp

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